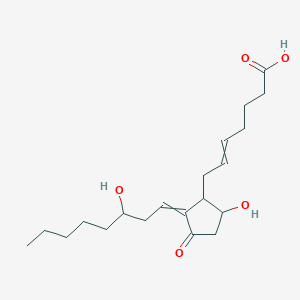
delta12-Prostaglandin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta12-Prostaglandin D2 is a derivative of Prostaglandin D2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2, which is known for its anti-inflammatory and carcinogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta12-Prostaglandin D2 is synthesized from Prostaglandin D2 through a series of chemical reactions. The synthesis involves the dehydration of Prostaglandin D2 in an aqueous solution, followed by further conversion in the presence of serum albumin or plasma . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific and limited applications. the synthesis generally follows the laboratory methods with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Delta12-Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under controlled temperature.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Delta12-Prostaglandin D2 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other prostaglandins and related compounds.
Biology: It is studied for its role in cellular signaling and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of bioactive lipid assays and other analytical techniques.
Mechanism of Action
Delta12-Prostaglandin D2 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are the Prostaglandin D2 receptor 1 and Prostaglandin D2 receptor 2. Upon binding, it activates intracellular signaling pathways that lead to various biological responses, including inflammation, bronchoconstriction, and modulation of immune cell activity .
Comparison with Similar Compounds
Prostaglandin D2: The parent compound, known for its role in inflammation and allergic responses.
Delta12-Prostaglandin J2: A downstream metabolite with anti-inflammatory and carcinogenic properties.
Prostaglandin E2: Another member of the prostaglandin family with diverse physiological effects.
Uniqueness: Delta12-Prostaglandin D2 is unique due to its specific role as an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2. Its distinct chemical structure and biological activities make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
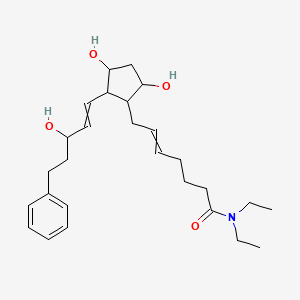

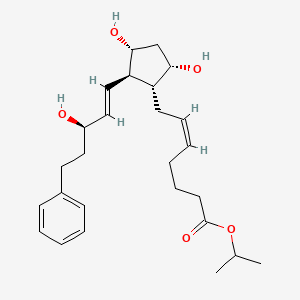

![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)
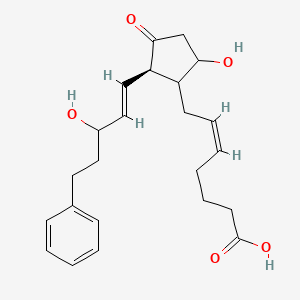
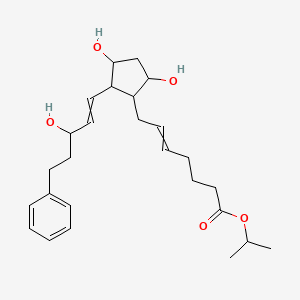
![(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid](/img/structure/B10768126.png)
![2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768127.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
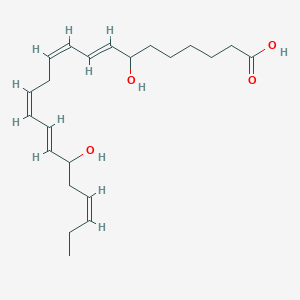
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B10768153.png)
![2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768156.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
